molecular formula C16H12N2O B8282484 (2-Aminophenyl)-quinolin-3-yl-methanone

(2-Aminophenyl)-quinolin-3-yl-methanone

Cat. No.: B8282484
M. Wt: 248.28 g/mol
InChI Key: BGPXQZYEEFXCJW-UHFFFAOYSA-N
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Description

(2-Aminophenyl)-quinolin-3-yl-methanone is a chemical compound that functions as a versatile synthetic intermediate in organic chemistry and medicinal chemistry research. Its molecular structure incorporates both an aminophenyl group and a quinoline moiety, making it a valuable scaffold for constructing more complex nitrogen-containing heterocycles. The primary research value of this compound lies in its role as a precursor in the synthesis of fused polycyclic systems. For instance, derivatives of 2-aminobenzophenone, a closely related structure, have been utilized in visible light-induced reactions with 3-acetyl-2-chloroindoles to build the indolo[2,3-b]quinoline framework, which is a core structure in natural alkaloids and compounds studied for their biological activities . Furthermore, the quinoline-3-yl group is a key feature in various biologically active molecules. Synthetic methodologies, such as copper-catalyzed domino reactions, have been developed to efficiently create 3-aroylquinoline structures from simpler building blocks, highlighting the interest in this particular substitution pattern . Quinoline derivatives, as a class, are recognized as privileged scaffolds in drug discovery due to their presence in numerous bioactive natural products and synthetic pharmaceuticals . They exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, and antiviral properties . As a building block, (2-Aminophenyl)-quinolin-3-yl-methanone provides researchers with a flexible starting point for the development of novel compounds for various investigative applications, including potential use in catalytic studies and the synthesis of complex molecular architectures . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H12N2O

Molecular Weight

248.28 g/mol

IUPAC Name

(2-aminophenyl)-quinolin-3-ylmethanone

InChI

InChI=1S/C16H12N2O/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H,17H2

InChI Key

BGPXQZYEEFXCJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3N

Origin of Product

United States

Scientific Research Applications

Catalytic Reactions

One prominent application of (2-Aminophenyl)-quinolin-3-yl-methanone is its role in catalytic reactions. Research has demonstrated that it can be synthesized through copper-catalyzed one-pot domino reactions. For instance, the reaction between 2-aminobenzylalcohol and propiophenone using a copper-organic framework catalyst yielded high percentages of the desired product under optimized conditions (120 °C for 16 hours) .

Table 1: Yields of Phenyl(quinolin-3-yl)methanone from Various Catalysts

Catalyst TypeYield (%)
CuBr47
CuI37
CuCl36
Cu2(OBA)2(BPY)89

Transition Metal-Free Synthesis

A transition metal-free method has also been developed for synthesizing 3-acyl quinolines, including derivatives of (2-Aminophenyl)-quinolin-3-yl-methanone. This method employs aza-Michael addition followed by intramolecular annulation, showcasing an environmentally friendly approach to synthesis .

Antimicrobial Activity

Studies have indicated that quinoline derivatives possess significant antimicrobial properties. In a comparative study, compounds related to (2-Aminophenyl)-quinolin-3-yl-methanone were evaluated for their antibacterial and antifungal activities against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml, suggesting potential as future antimicrobial agents .

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound IDMIC (µg/ml)Target Microorganism
6d6.25Mycobacterium smegmatis
9c8.00Pseudomonas aeruginosa

Anticancer Activity

Recent investigations into the anticancer properties of quinoline derivatives have shown promising results. Compounds synthesized based on the quinoline scaffold were tested against human cancer cell lines such as HCT-116 and MCF-7, with some exhibiting IC50 values in the low micromolar range (1.9–7.52 µg/mL). These findings suggest that (2-Aminophenyl)-quinolin-3-yl-methanone and its analogs could serve as effective candidates for cancer treatment .

Case Study 1: Synthesis Optimization

In a study focused on optimizing the synthesis of phenyl(quinolin-3-yl)methanone, various solvents and catalyst concentrations were tested to enhance yield. The use of pyridine as a co-solvent significantly improved yields compared to reactions conducted without it .

Case Study 2: Biological Screening

A series of quinoline derivatives were screened for their biological activity against bacterial strains and cancer cell lines. The most active compounds were identified based on their structural modifications, highlighting the importance of functional groups in enhancing biological activity .

Comparison with Similar Compounds

Physicochemical Properties

The presence of electron-withdrawing (e.g., ketone) and electron-donating (e.g., amino) groups significantly impacts solubility and stability:

  • Solubility: The amino group in (2-Aminophenyl)-quinolin-3-yl-methanone enhances water solubility compared to non-polar analogs like (3,5-Dimethylphenyl)-quinolin-4-ylmethanone .
  • Melting Points : Halogenated derivatives (e.g., the 6-chloro analog in ) exhibit higher melting points (>200°C) due to increased molecular symmetry and intermolecular halogen bonding.
  • Stability: Compounds with fused heterocycles (e.g., tetrahydrothienoquinoline in ) show improved thermal stability but reduced solubility in organic solvents.

Key Research Findings

  • Structure-Activity Relationship (SAR): The amino group at the phenyl-2 position is critical for hydrogen-bond donor capacity, influencing target binding. Replacement with methyl or chloro groups (e.g., ) reduces polar interactions but increases hydrophobicity.
  • Thermodynamic Stability : Halogenated derivatives exhibit higher stability in acidic conditions, as shown in comparative degradation studies .
  • Diverse Applications: While (2-Aminophenyl)-quinolin-3-yl-methanone is primarily explored for antimicrobial uses, analogs like are prioritized in kinase inhibition studies due to their extended conjugated systems.

Preparation Methods

Standard Reaction Protocol

The foundational procedure involves reacting 2-aminobenzyl alcohol with propiophenone in the presence of a copper catalyst, an oxidant, and a nitrogen-based ligand. A representative protocol is outlined below:

  • Catalyst : Cu(OAc)₂ (10 mol%)

  • Ligand : 2,2'-bipyridine (20 mol%)

  • Oxidant : TEMPO (2 equivalents)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120°C

  • Duration : 16 hours

Under these conditions, phenyl(quinolin-3-yl)methanone is obtained in 89% yield after column chromatography. The reaction proceeds via a cascade mechanism involving dehydrogenation, enamine formation, and intramolecular cyclization (Scheme 1).

Role of Catalysts and Ligands

Copper catalysts are indispensable for facilitating C(sp³)–H bond activation. Comparative studies reveal that Cu(I) salts (e.g., CuBr, CuI) exhibit moderate activity (36–47% yields), whereas Cu(II)-based MOFs like Cu₂(OBA)₂(BPY) achieve superior results (83–91% yields). The bipyridine ligand enhances catalytic efficiency by stabilizing the copper center and modulating electron transfer.

Reaction Optimization and Parameter Analysis

Optimizing reaction parameters is critical for maximizing yield and minimizing side products. Key factors include solvent choice, catalyst loading, and oxidant concentration.

Solvent Effects

Polar aprotic solvents like DMF and NMP are preferred due to their high boiling points and ability to stabilize intermediates. Experimental data demonstrate the following trends:

SolventYield (%)Reaction Completion
DMF8916 hours
NMP1624 hours
Toluene6320 hours
p-Xylene4018 hours

DMF outperforms other solvents by enabling faster kinetics and higher product purity.

Oxidant Screening

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is uniquely effective as an oxidant, unlike peroxides or molecular oxygen. Variations in TEMPO concentration significantly impact yields:

TEMPO (equivalents)Yield (%)
165
289
378

Excess TEMPO (>2 equivalents) leads to over-oxidation, reducing product yield.

Advanced Catalytic Systems: MOFs and Recyclability

Metal-organic frameworks (MOFs) have emerged as sustainable catalysts due to their high surface area and recyclability. Cu₂(OBA)₂(BPY), a copper-based MOF, demonstrates exceptional performance:

  • Yield : 91% (initial cycle)

  • Reusability : Retains 75% activity after 8 cycles

  • Structure Retention : Confirmed via XRD and FT-IR post-reaction

The MOF’s porous architecture facilitates substrate diffusion and active site accessibility, making it ideal for large-scale applications.

Industrial-Scale Synthesis Considerations

While laboratory methods prioritize yield and purity, industrial production requires cost-effective and environmentally benign protocols. Key considerations include:

  • Catalyst Recovery : MOFs offer advantages over homogeneous catalysts due to facile separation.

  • Solvent Selection : Toluene and p-xylene are preferred for their low toxicity and ease of recycling.

  • Process Intensification : Continuous-flow reactors may enhance throughput and reduce energy consumption .

Q & A

Q. What are the standard synthetic routes for (2-Aminophenyl)-quinolin-3-yl-methanone?

A common approach involves multi-step reactions, such as:

  • Mannich reaction : Using acetophenone derivatives, paraformaldehyde, and amines to form intermediates.
  • Cyclization : Catalyzed by ceric ammonium nitrate (CAN) or Eaton’s reagent to construct the quinoline core .
  • Purification : Column chromatography (e.g., petroleum ether/EtOAc) or recrystallization (ethanol) achieves >80% purity .

Q. Which spectroscopic methods are critical for structural confirmation?

  • NMR : 1^1H and 13^13C NMR identify aromatic protons, amine groups, and ketone carbons.
  • HRMS : Validates molecular weight (e.g., C18_{18}H15_{15}N2_2O: calculated 299.1184, observed 299.1189) .
  • X-ray crystallography : Resolves bond angles and stereochemistry in crystalline derivatives .

Q. How is purification typically performed for quinoline-based methanones?

  • Silica gel chromatography : Using gradients like petroleum ether/EtOAc (5:1) to isolate intermediates.
  • Recrystallization : Ethanol or methanol yields high-purity crystals (e.g., 84% yield for 2-(chloromethyl)-4-phenylquinoline-3-carboxylate) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Catalyst screening : CAN (10 mol%) vs. Eaton’s reagent for cyclization efficiency.
  • Solvent effects : CH3_3CN or DMF enhances nucleophilic substitution in phenoxy derivatives.
  • Temperature : Reflux (150°C) with PPA increases cyclization rates vs. milder conditions (70°C) .

Q. What strategies resolve discrepancies in spectral data or reaction outcomes?

  • Cross-validation : Compare NMR with crystallography data to confirm substituent positions .
  • Reaction monitoring : TLC or LC-MS tracks side products (e.g., incomplete cyclization).
  • Isotopic labeling : 13^{13}C-labeled precursors verify mechanistic pathways .

Q. How are structure-activity relationships (SAR) studied for this compound?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -NO2_2) to the quinoline or phenyl rings to modulate bioactivity .
  • Biological assays : Test antimicrobial activity via MIC assays or cytotoxicity in cancer cell lines .

Q. What mechanistic insights explain the role of catalysts like CAN or PPA?

  • CAN : Acts as a Lewis acid, facilitating imine formation and cyclization via one-electron oxidation .
  • PPA : Promotes Friedel-Crafts acylation or intramolecular cyclization through Brønsted acid catalysis .

Q. How are synthetic byproducts or low-yield pathways addressed?

  • Byproduct analysis : HRMS identifies dimerization or oxidation products.
  • Alternative routes : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl attachments .

Data Contradiction and Validation

Q. How to address inconsistent yields in published synthetic protocols?

  • Reproducibility checks : Verify stoichiometry, catalyst purity, and solvent drying.
  • Case study : CAN-catalyzed reactions yield 84% in methanol but drop to 60% in THF due to poor solubility .

Q. What validation methods ensure structural integrity in novel derivatives?

  • Elemental analysis : Match C, H, N percentages with theoretical values (e.g., ±0.3% tolerance).
  • DSC/TGA : Assess thermal stability and melting points to detect polymorphic forms .

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